molecular formula C24H23NO2 B585799 [1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1936529-84-8

[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B585799
CAS No.: 1936529-84-8
M. Wt: 357.4 g/mol
InChI Key: ICOUPJBNCNTOKV-UHFFFAOYSA-N
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Description

JWH 018 N-(2-hydroxypentyl) metabolite: is a synthetic cannabinoid metabolite derived from JWH 018, a potent synthetic cannabinoid. This compound is formed through the monohydroxylation of the alkyl side chain of JWH 018 by cytochrome P450 enzymes. It is primarily used in forensic and toxicological research to detect the presence of JWH 018 in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 018 N-(2-hydroxypentyl) metabolite involves the hydroxylation of JWH 018. This process is typically carried out using cytochrome P450 enzymes in vitro. The reaction conditions include the use of human liver microsomes or recombinant cytochrome P450 enzymes, with the reaction mixture incubated at 37°C for a specified period .

Industrial Production Methods: Industrial production of JWH 018 N-(2-hydroxypentyl) metabolite is not common due to its primary use in research. it can be synthesized in bulk using chemical synthesis methods involving the hydroxylation of JWH 018 under controlled laboratory conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

JWH 018 N-(2-hydroxypentyl) metabolite exerts its effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. The binding of this metabolite to cannabinoid receptors mimics the effects of naturally occurring endocannabinoids, leading to altered neurotransmitter release and subsequent physiological effects .

Comparison with Similar Compounds

  • JWH 018 N-(5-hydroxypentyl) metabolite
  • JWH 073 N-(3-hydroxybutyl) metabolite
  • AM-2201 N-(4-hydroxypentyl) metabolite

Comparison: JWH 018 N-(2-hydroxypentyl) metabolite is unique due to its specific hydroxylation position on the alkyl side chain. This structural difference can influence its binding affinity to cannabinoid receptors and its metabolic stability. Compared to JWH 018 N-(5-hydroxypentyl) metabolite, which has a hydroxyl group at the terminal position, JWH 018 N-(2-hydroxypentyl) metabolite may exhibit different pharmacokinetic properties and metabolic pathways .

Properties

IUPAC Name

[1-(2-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-2-8-18(26)15-25-16-22(20-12-5-6-14-23(20)25)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18,26H,2,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOUPJBNCNTOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017865
Record name JWH-018 N-(2-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936529-84-8
Record name [1-(2-Hydroxypentyl)-1H-indol-3-yl]-1-naphthalenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1936529-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-018 N-(2-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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